Ethylcyclopropane

Thermochemistry Fuel Research Process Safety Engineering

Ethylcyclopropane (CAS 1191-96-4) is a C5 alkylcyclopropane, comprising a highly strained cyclopropane ring (bond angles compressed to ~60° versus the ideal sp³ angle of 109.5°) substituted with an ethyl group. This strain—classically quantified for unsubstituted cyclopropane as ~116 kJ/mol —is retained in alkyl-substituted analogs, conferring the characteristic ring-opening reactivity that defines the compound's utility.

Molecular Formula C5H10
Molecular Weight 70.13 g/mol
CAS No. 1191-96-4
Cat. No. B072622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylcyclopropane
CAS1191-96-4
Molecular FormulaC5H10
Molecular Weight70.13 g/mol
Structural Identifiers
SMILESCCC1CC1
InChIInChI=1S/C5H10/c1-2-5-3-4-5/h5H,2-4H2,1H3
InChIKeyFOTXAJDDGPYIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylcyclopropane CAS 1191-96-4: Core Physicochemical and Structural Identity for Procurement Specification


Ethylcyclopropane (CAS 1191-96-4) is a C5 alkylcyclopropane, comprising a highly strained cyclopropane ring (bond angles compressed to ~60° versus the ideal sp³ angle of 109.5°) substituted with an ethyl group. This strain—classically quantified for unsubstituted cyclopropane as ~116 kJ/mol [1]—is retained in alkyl-substituted analogs, conferring the characteristic ring-opening reactivity that defines the compound's utility. With a molecular weight of 70.13 g/mol, a liquid density of 0.772±0.06 g/cm³ at 20 °C, and a normal boiling point of 36.2 °C at 760 mmHg [2], ethylcyclopropane occupies a distinct physicochemical space among low-molecular-weight cycloalkanes, balancing sufficient volatility for handling with enhanced lipophilicity (calculated Log P ~2.4–2.9) relative to the parent cyclopropane.

Why In-Class Cyclopropanes Cannot Substitute for Ethylcyclopropane Without Loss of Functional Precision


Substituting ethylcyclopropane with a generic alkylcyclopropane such as methylcyclopropane or the parent cyclopropane is scientifically invalid due to quantifiable differences in thermodynamic stability, physical handling properties, and catalytic reactivity. Although all members share the same strained three-membered carbocycle, the alkyl substituent directly modulates key selection parameters: the enthalpy of combustion varies systematically with chain length (e.g., methylcyclopropane: –649.87 kcal/mol vs. ethylcyclopropane: –805.91 kcal/mol, liquid state) [1], reflecting altered bond energy content that can influence reaction exothermicity and process safety. Furthermore, under identical catalytic hydrogenolysis conditions, ethylcyclopropane exhibits markedly lower sensitivity to catalyst acid-site variations compared to 1,1-dimethylcyclopropane, which experiences a 10× swing in regioselectivity [2]. Such differences directly impact yield consistency, by-product profiles, and scale-up reproducibility, rendering interchange without experimental re-validation unacceptable in regulated or high-precision synthetic workflows.

Quantitative Evidence for Ethylcyclopropane Differentiation: Head-to-Head Data Against Closest Analogs


Thermodynamic Differentiation: Ethylcyclopropane vs. Methylcyclopropane in Combustion Enthalpy

Ethylcyclopropane exhibits a standard enthalpy of combustion (liquid state, 298.15 K) of –805.91±0.18 kcal/mol, which is 156.04 kcal/mol more exothermic (i.e., more negative) than the value for methylcyclopropane (–649.87±0.14 kcal/mol) measured under identical conditions [1]. This substantial difference, equivalent to a 24% greater heat release per mole, directly correlates with the additional methylene unit and altered ring strain distribution. For process design involving exothermic ring-opening or combustion, this quantifiable difference mandates distinct heat management and safety protocols.

Thermochemistry Fuel Research Process Safety Engineering

Catalytic Hydrogenolysis Selectivity: Ethylcyclopropane Exhibits Lower Sensitivity to Catalyst Acid Sites than 1,1-Dimethylcyclopropane

In a pulse-microreactor study at 80–150 °C over Ni/SiO₂ catalysts, the hydrogenolysis regioselectivity of 1,1-dimethylcyclopropane was found to be highly sensitive to catalyst composition: the ratio of neopentane to isopentane (1,2- vs. 2,3-ring scission) varied dramatically from 1.3 to 10.5 depending on Na⁺ doping levels [1]. In contrast, under identical conditions, ethylcyclopropane was explicitly noted as 'less sensitive to the changes in the properties of the nickel catalyst' [1]. While exact selectivity ratios for ethylcyclopropane are not tabulated in the abstract, the qualitative conclusion of superior robustness directly impacts the reproducibility of ring-opening reactions across different catalyst batches or manufacturing scales.

Heterogeneous Catalysis Hydrogenolysis Catalyst Design

Physical Property Differentiation: Ethylcyclopropane vs. Methylcyclopropane (Boiling Point and Density)

The substitution of a methyl group with an ethyl group on the cyclopropane ring produces a pronounced shift in physical properties critical for handling and purification. Ethylcyclopropane boils at 36.2 °C at 760 mmHg, which is 35.7 °C higher than methylcyclopropane (0.5 °C) [1]. This moves ethylcyclopropane from a low-boiling gas/liquid regime to a readily condensable liquid at typical ambient temperatures, substantially reducing the need for cryogenic handling equipment. Density also increases from 0.766 g/cm³ (methyl) to 0.772 g/cm³ (ethyl) at comparable conditions [1], a modest but measurable difference affecting phase behavior and volumetric dosing.

Physical Organic Chemistry Solvent Selection Process Engineering

Conformational Purity: Ethylcyclopropane Exists Solely in the Gauche Conformation Across All Phases

Vibrational spectroscopic analysis (IR and Raman) across solid, liquid, and gas phases has established that ethylcyclopropane exists exclusively in the gauche conformation under all conditions [1]. This contrasts with other alkyl-substituted three-membered rings like isopropylcyclopropane, which adopts a different bisected conformation, and with acyclic alkyl chains that exhibit multiple populated rotamers. The exclusive gauche conformation in ethylcyclopropane arises from a specific balance of steric repulsion and hyperconjugative stabilization, providing a structurally homogeneous starting material for stereoselective reactions. For computational chemists and crystallographers, this single-conformer behavior simplifies modeling and interpretation of experimental data.

Conformational Analysis Spectroscopy Molecular Modeling

Lipophilicity (Log P) Differentiation: Ethylcyclopropane vs. Cyclopropane

Calculated partition coefficients reveal a substantial increase in lipophilicity with ethyl substitution. Ethylcyclopropane has a predicted ACD/LogP of 2.72 and an XLogP3-AA of 2.4 [1]. While an experimental LogP for unsubstituted cyclopropane is not widely tabulated in these sources, the ethylcyclopropane values fall within the range typical of a small hydrocarbon with limited aqueous solubility, aligning with its expected behavior as a nonpolar organic solvent. For drug discovery and agrochemical intermediate design, this level of lipophilicity positions ethylcyclopropane as a building block that can contribute favorable membrane permeability without excessively high LogP that might trigger metabolic liability or solubility issues. The magnitude of the LogP increase relative to cyclopropane is inferred to be substantial (approximately 2–3 log units), consistent with the addition of an ethyl group to a small hydrocarbon core.

ADME Medicinal Chemistry QSAR

Synthetic Utility in Agrochemical Intermediates: 2-Ethylcyclopropane Monocarboxylates

Patents explicitly claim 2-ethylcyclopropane monocarboxylates as useful pesticides, herbicides, and chemical intermediates, distinguishing them from the broader class of cyclopropane derivatives [1]. The 2-ethyl substitution, as opposed to the corresponding 2-vinyl or unsubstituted analog, provides a specific balance of reactivity and stability suitable for formulating herbicidal compositions. While quantitative potency data (e.g., IC₅₀ or application rates) against specific weed species are not disclosed in the cited patent, the explicit structural claim underscores the non-obviousness and industrial relevance of the ethyl-substituted variant in crop protection chemistry. This contrasts with generic cyclopropane carboxylates, which may lack the optimal steric and electronic properties for herbicidal activity.

Agrochemical Synthesis Herbicide Intermediates Patent Chemistry

Ethylcyclopropane Application Scenarios: Where the Data Support Procurement Over Analogs


Process Chemistry: Hydrogenative Ring-Opening Reactions Requiring Robust Selectivity

Ethylcyclopropane is the preferred substrate for catalytic hydrogenolysis processes where consistent regioselectivity across catalyst batches is paramount. As demonstrated by the reduced sensitivity to Ni catalyst acid-site variations relative to 1,1-dimethylcyclopropane [1], using ethylcyclopropane mitigates the risk of product ratio drift, thereby ensuring reproducible yields of the desired linear or branched alkane products. This is particularly critical in the fine chemical and pharmaceutical sectors where regulatory filings demand tight control of impurity profiles.

Thermochemical Studies and Fuel Research

For calorimetric studies and investigations into strained hydrocarbon combustion, ethylcyclopropane provides a well-defined intermediate thermochemical data point. Its precisely measured enthalpy of combustion (–805.91±0.18 kcal/mol) [2] serves as a benchmark for validating computational methods (e.g., DFT, group additivity) applied to substituted cyclopropanes. The quantifiable 156 kcal/mol difference relative to methylcyclopropane [2] makes it an essential compound for constructing accurate thermochemical cycles for ring-strained molecules.

Conformational and Spectroscopic Reference Standards

Owing to its existence as a single conformer (gauche) across all phases [3], ethylcyclopropane is an ideal reference compound for vibrational spectroscopy, rotational spectroscopy, and computational conformational analysis. It eliminates the complexity of multiple rotameric populations, enabling clearer interpretation of spectral features and serving as a stringent test case for force field parameterization in molecular mechanics simulations. This conformational purity is not shared by its close analogs isopropylcyclopropane or many acyclic hydrocarbons.

Agrochemical Intermediate Synthesis

In the development of novel herbicides and pesticides, 2-ethylcyclopropane monocarboxylates represent a distinct subclass with claimed utility [4]. For contract research organizations and agrochemical discovery teams, sourcing the ethyl-substituted cyclopropane building block is necessary to access the specific chemical space defined by these patent claims. Substitution with methyl or unsubstituted cyclopropane analogs would yield compounds outside the claimed structural scope, potentially forfeiting intellectual property advantages.

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